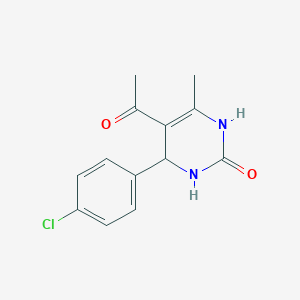

5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

Description

5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multi-component condensation of aldehydes, β-ketoesters, and urea/thiourea . This compound features:

- 4-(4-Chlorophenyl) substitution: Enhances steric and electronic interactions in biological systems.

- 5-Acetyl and 6-methyl groups: Influence molecular conformation and intermolecular interactions.

- Crystallographic properties: The heterocyclic ring adopts a flattened boat conformation, with the 4-chlorophenyl group in an axial orientation, creating an 87.92° dihedral angle relative to the heterocyclic plane .

Properties

IUPAC Name |

5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-3-5-10(14)6-4-9/h3-6,12H,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABJWTXMMJYRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369591 | |

| Record name | ST51005416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133894-11-8 | |

| Record name | ST51005416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

- Common Name : this compound

- CAS Number : 133894-11-8

- Molecular Formula : C13H12ClN2O

- Molecular Weight : 264.708 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyrimidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrimidinone Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| A | Staphylococcus aureus | 15 | |

| B | Escherichia coli | 12 | |

| C | Pseudomonas aeruginosa | 10 |

Anticancer Activity

Studies have also highlighted the anticancer potential of pyrimidinone derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of several pyrimidinone derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation.

Table 2: Cytotoxicity Data

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidinone derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro.

Research Findings

In a model of inflammation induced by lipopolysaccharides (LPS), certain pyrimidinone derivatives reduced the levels of TNF-alpha and IL-6 significantly.

The biological activities of these compounds are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many pyrimidinones act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Modulation of Immune Response : These compounds can modulate immune responses by affecting cytokine production.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrimidinones exhibit anticancer properties. For instance, compounds similar to 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in Acta Crystallographica demonstrated that modifications in the pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines .

Case Study:

A research investigation utilized this compound as a lead structure to develop new anticancer agents. The derivatives were synthesized and tested against breast cancer cell lines, showing promising results in inhibiting cell proliferation.

2. Anticonvulsant Properties

Pyrimidinones have also been recognized for their anticonvulsant effects. The structural features of this compound suggest potential interactions with neurotransmitter systems involved in seizure activity.

Case Study:

In a study conducted at Howard University, this compound was examined alongside other pyrimidine derivatives for their efficacy in reducing seizure frequency in animal models. Results indicated a significant decrease in seizure episodes compared to control groups .

Material Science Applications

1. Structural Characterization

The compound's unique structural properties make it suitable for use as a model compound in material science research. Its ability to form stable complexes can be exploited in the development of new materials.

Case Study:

The acquisition of an X-ray diffractometer at Howard University facilitated the structural characterization of this compound, allowing researchers to map its three-dimensional structure accurately. This information is crucial for understanding its reactivity and potential applications in catalysis and materials synthesis .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position Effects on Phenyl Rings

a. 4-Chlorophenyl vs. 2-Chlorophenyl Derivatives

- 5-Acetyl-4-(2-Chlorophenyl)-6-Methyl-3,4-Dihydro-2(1H)-Pyrimidinone (): The 2-chloro substitution reduces steric hindrance, resulting in a smaller dihedral angle (85.6°) between the phenyl and heterocyclic rings compared to the 4-chloro analog (87.92°) . Biological Implications: Altered dihedral angles may affect binding to enzymatic targets like tyrosine kinases .

b. 4-Methoxyphenyl and 4-Nitrophenyl Derivatives

- Hydrogen Bonding: Thione derivatives exhibit N-H⋯S interactions, unlike the ketone oxygen in the target compound .

- 5-Acetyl-4-(4-Nitrophenyl)-6-Methyl-3,4-Dihydro-2(1H)-Pyrimidinone (): The nitro group introduces strong electron-withdrawing effects, which may improve cytotoxicity but reduce metabolic stability .

Thione vs. Ketone Derivatives

Replacing the 2-ketone group with a thione (C=S) significantly alters intermolecular interactions:

Q & A

Q. What are the common synthetic routes for 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving a β-ketoester (e.g., acetylacetone), an aldehyde (e.g., 4-chlorobenzaldehyde), and urea or thiourea. Key methodologies include:

- Conventional acid catalysis : Heating under reflux in ethanol with HCl or calcium chloride, yielding ~96% purity after column chromatography .

- Heterogeneous catalysis : Sulfonated silica-coated CoFe₂O₄ nanoparticles improve reaction efficiency (yield: 85–92%) and enable catalyst recyclability .

- Silica-bonded N-propyl sulfamic acid : Enhances reaction kinetics under solvent-free conditions, with yields up to 89% .

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction reveals:

- A flattened boat conformation for the dihydropyrimidinone ring, with a dihedral angle of ~89.65° between the heterocyclic ring and the 4-chlorophenyl group .

- Hydrogen-bonding networks : Intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal packing, critical for understanding solid-state reactivity .

- Space group and unit cell parameters : Monoclinic (C2/c) or orthorhombic (Pna2₁) systems, depending on substituents, with Z = 4–8 .

Q. What pharmacological activities are associated with this compound?

Dihydropyrimidinone derivatives exhibit:

- Anticancer activity : Inhibition of kinesin motor proteins (e.g., Eg5) and selective cytotoxicity against HepG2 cells (IC₅₀ = 17.9 μM) with 7.6-fold selectivity over normal liver cells .

- Antimicrobial effects : Broad-spectrum activity against bacterial and fungal pathogens .

- Anti-inflammatory and antioxidant properties : Scavenging of free radicals and modulation of inflammatory cytokines .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- Substituent effects : Replacement of the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) enhances anticancer potency, while methoxy groups improve antioxidant activity .

- Acetyl vs. ester groups : The 5-acetyl moiety increases metabolic stability compared to ethoxycarbonyl derivatives, as shown in cytotoxicity assays .

- Hydrogen-bonding interactions : Crystal packing studies suggest that intermolecular bonds may modulate solubility and bioavailability .

Q. What experimental strategies resolve contradictions in reported synthesis yields?

- Catalyst optimization : Heterogeneous catalysts (e.g., sulfonated silica) reduce side reactions, improving yields to >90% compared to traditional HCl (~75%) .

- Reaction monitoring : TLC or HPLC tracking of intermediates identifies optimal reflux durations (3–6 hours) to prevent decomposition .

- Solvent selection : Ethanol vs. solvent-free systems impact reaction kinetics; ethanol enhances solubility of 4-chlorobenzaldehyde but may lower yields due to byproduct formation .

Q. How is in silico modeling applied to study this compound’s mechanism?

- Molecular docking : Identifies PPAR-γ as a primary target for anticancer activity, with binding affinity validated via cytotoxicity assays .

- HOMO/LUMO analysis : Predicts electron-donating capacity, correlating with antioxidant efficacy in DPPH assays .

- ADMET profiling : LogP (~2.1) and pKa (~8.3) values suggest moderate blood-brain barrier permeability and oral bioavailability .

Q. What advanced techniques validate crystallographic data?

Q. How do catalytic systems impact green chemistry metrics?

- Nanocatalysts : CoFe₂O₄@SiO₂-SO₃H reduces E-factor (waste/product ratio) to 0.3 vs. 2.1 for conventional methods .

- Recyclability : Silica-bonded catalysts retain >85% activity after five cycles, minimizing solvent use .

Methodological Considerations

9. Designing biological assays for cytotoxicity:

- Cell lines : Use HepG2 (liver carcinoma) and LO2 (normal liver) cells to assess selectivity .

- Dose-response curves : Calculate IC₅₀ via MTT assays at 24–72 hours, with positive controls (e.g., doxorubicin) .

- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

10. Addressing spectral interpretation challenges in NMR/IR:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.